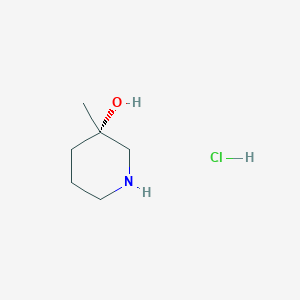![molecular formula C17H25NO3 B6297579 t-Butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate CAS No. 2227197-33-1](/img/structure/B6297579.png)
t-Butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
T-Butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate has a wide range of applications in scientific research, including in the fields of biochemistry, pharmacology, and organic synthesis. It is used in the synthesis of a variety of compounds, including drugs, pesticides, and other organic compounds. It is also used in the synthesis of chiral compounds, which are important in the development of drugs. In addition, this compound is used in the synthesis of polymers and other materials, and it is also used in the development of catalysts.
作用机制
T-Butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate acts as a chiral catalyst in organic synthesis, meaning it can be used to promote the formation of a specific stereoisomer of a molecule. This is done by forming a complex with the substrate, which then binds to the catalyst and facilitates the reaction. This compound also acts as a proton donor in some reactions, transferring a proton from the catalyst to the substrate. This process can be used to control the stereochemistry of the product.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of certain microorganisms, including bacteria and fungi. It has also been shown to have anti-inflammatory properties, and it has been studied for its potential to act as an antioxidant. In addition, this compound has been studied for its potential to act as a neuroprotective agent, and it has been found to have neuroprotective effects in animal models.
实验室实验的优点和局限性
T-Butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate has a number of advantages when used in laboratory experiments. It is a versatile compound that can be used in a variety of reactions, and it can be used to synthesize a wide range of compounds. It is also relatively inexpensive and easy to obtain. However, this compound has some limitations when used in laboratory experiments. It has a limited solubility in aqueous solutions, and it is also sensitive to light and air.
未来方向
The use of t-Butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate in research and development is expected to continue to grow in the future. It has potential applications in the development of drugs and other compounds, as well as in the synthesis of polymers and other materials. In addition, this compound has potential applications in the development of catalysts and in the synthesis of chiral compounds. Further research is needed to investigate the potential applications of this compound in these areas.
合成方法
T-Butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate can be synthesized using a variety of methods, including the Fischer indole synthesis, the Wittig reaction, and the condensation of an aldehyde or ketone with an amine. The Fischer indole synthesis involves the reaction of an aldehyde or ketone with an amine in the presence of an acid catalyst and a base. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt in the presence of a base. The condensation of an aldehyde or ketone with an amine involves the reaction of the two compounds in the presence of an acid catalyst.
属性
IUPAC Name |
tert-butyl (3S,4R)-4-[[(1S)-1-phenylethyl]amino]oxolane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-12(13-8-6-5-7-9-13)18-15-11-20-10-14(15)16(19)21-17(2,3)4/h5-9,12,14-15,18H,10-11H2,1-4H3/t12-,14+,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWPFVRZMVMRHZ-CFVMTHIKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2COCC2C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N[C@H]2COC[C@H]2C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1,3-Dioxoisoindolin-2-yl) 3-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate](/img/structure/B6297510.png)
![(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[(o-methoxyphenyl)phenylphosphine]](/img/structure/B6297512.png)
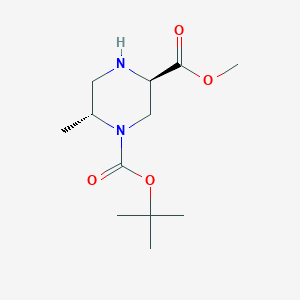

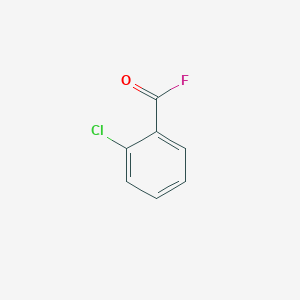
![8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine](/img/structure/B6297538.png)
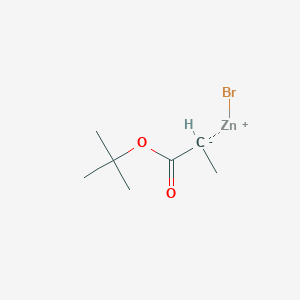
![2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol hydrochloride](/img/structure/B6297549.png)
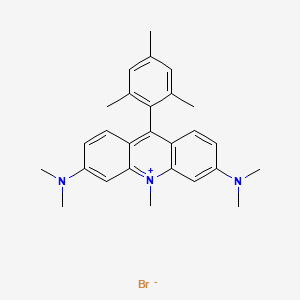
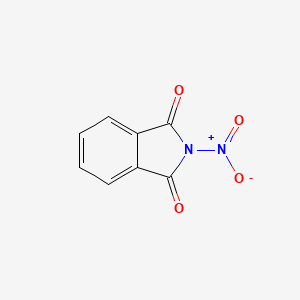
![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B6297590.png)
![(S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B6297600.png)
![(R)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B6297606.png)
